4-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3-oxazole
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Overview
Description
4-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3-oxazole is a heterocyclic compound that features both an imidazole and an oxazole ring. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of both nitrogen and oxygen heteroatoms in the rings contributes to the compound’s unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3-oxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methylimidazole with a suitable oxazole precursor under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate in a polar solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also helps in maintaining consistency and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
4-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3-oxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of corresponding oxazole N-oxide.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of alkylated imidazole derivatives.
Scientific Research Applications
4-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3-oxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial in its antimicrobial and anticancer effects. The pathways involved often include the inhibition of DNA synthesis and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-methylimidazole
- 1,3-oxazole
- Benzimidazole
Uniqueness
4-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3-oxazole is unique due to the presence of both imidazole and oxazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for a broader range of interactions with biological targets compared to compounds with only one type of ring.
Properties
IUPAC Name |
4-[(2-methylimidazol-1-yl)methyl]-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-7-9-2-3-11(7)4-8-5-12-6-10-8/h2-3,5-6H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUOKRBTDKETTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2=COC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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